Prometaphanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prometaphanine is a natural product derived from the roots of Stephania japonica. It is an alkaloid with the molecular formula C20H25NO5 and a molecular weight of 359.42 g/mol . This compound is primarily used in research related to life sciences and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prometaphanine involves several steps, starting with the extraction of the compound from the roots of Stephania japonica. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used for research purposes. the extraction and purification methods used in laboratory settings can be scaled up for industrial production if needed.
Chemical Reactions Analysis
Types of Reactions
Prometaphanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Prometaphanine has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying the chemical properties of alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of Prometaphanine involves its interaction with various molecular targets and pathways. As an alkaloid, it can interact with receptors and enzymes in biological systems, leading to various physiological effects. The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to modulate cellular signaling pathways and affect gene expression .
Comparison with Similar Compounds
Prometaphanine can be compared with other alkaloids derived from plants, such as:
Morphine: An alkaloid derived from the opium poppy, used for its analgesic properties.
Quinine: An alkaloid derived from the bark of the cinchona tree, used for its antimalarial properties.
Atropine: An alkaloid derived from the deadly nightshade plant, used for its anticholinergic effects.
Uniqueness
This compound is unique due to its specific chemical structure and the biological activities it exhibits. Unlike other alkaloids, this compound has a distinct molecular formula and specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraen-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-21-10-9-19-8-7-15(25-3)18(23)20(19,21)11-13(22)12-5-6-14(24-2)17(26-4)16(12)19/h5-7,13,22H,8-11H2,1-4H3/t13-,19+,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJRBUGBSKAUMI-CJMONDIMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(C[C@@H](C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Prometaphanine and where is it found?
A1: this compound is an alkaloid isolated from the plant Stephania japonica Miers, a species of climbing shrub found in Taiwan. [] This plant belongs to the Menispermaceae family, known for its diverse array of alkaloids. []
Q2: What is the significance of determining the structure of this compound?
A2: Understanding the structure of natural products like this compound is crucial for several reasons. It allows scientists to:
- Investigate structure-activity relationships: By comparing the structure of this compound to other alkaloids with known biological activities, researchers can begin to understand which structural features are responsible for specific effects. [] This knowledge can guide the development of new drugs or tools for chemical biology research.
Q3: What methods were used to determine the structure of this compound?
A3: While the abstracts provided don't detail the specific techniques, the title of one paper mentions "Studies on the alkaloids of menispermaceous plants", suggesting that a combination of extraction, separation, and spectroscopic methods were employed. [] These methods likely include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.